(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide is a chemical compound that belongs to the class of amines, specifically a substituted benzodioxole derivative. It is characterized by its unique structural features, which include a benzodioxole ring and a methylbenzylamine moiety. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound is classified as an organic amine and falls under the category of heterocyclic compounds due to the presence of the benzodioxole structure. Its molecular formula is , and it exists as a hydrobromide salt, enhancing its solubility in various solvents.
The synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide typically involves the reaction between (1,3-Benzodioxol-5-ylmethyl)amine and 2-methylbenzyl bromide. This reaction is conducted in an organic solvent such as dichloromethane or toluene, often utilizing a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution process.
In industrial settings, this synthesis may be scaled up using batch reactors equipped with automated monitoring systems to ensure consistent quality and yield.
The molecular structure of (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide can be represented as follows:
The compound's molecular weight is approximately 304.31 g/mol. The structural features include:
(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide involves its interaction with specific biological targets such as enzymes and receptors. The unique structure of the compound allows it to bind effectively to these targets, potentially modulating various biological pathways.
Studies suggest that the benzodioxole ring enhances binding affinity while the amine group may facilitate interactions with neurotransmitter receptors or other protein targets, which could lead to various pharmacological effects .
The physical properties include:
Key chemical properties encompass:
Relevant data indicates that the compound exhibits moderate reactivity due to its functional groups, making it suitable for further chemical modifications .
(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide has several applications in scientific research:
This compound's unique structure and properties make it a valuable asset across multiple research domains, highlighting its significance in advancing scientific knowledge and applications.
The synthesis of (1,3-benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide (CAS 1609395-71-2) primarily employs nucleophilic substitution via reductive amination or direct N-alkylation. Reductive amination proves particularly effective, where piperonal (1,3-benzodioxole-5-carbaldehyde) reacts with 2-methylbenzylamine under reducing agents like sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C. This method achieves yields of 78–85% by minimizing imine hydrolysis side products [4]. Alternatively, direct double alkylation involves reacting 2-methylbenzylamine with 3,4-methylenedioxybenzyl chloride in anhydrous acetonitrile, catalyzed by potassium iodide (KI). The reaction requires stoichiometric control (1:1 molar ratio) to suppress di-alkylated byproducts, followed by in situ hydrobromide salt formation using HBr-acetic acid [4] [8].
Table 1: Comparison of Nucleophilic Substitution Methods
Method | Reagents | Temperature | Yield | Byproduct Formation |
---|---|---|---|---|
Reductive Amination | Piperonal, NaBH₃CN, MeOH | 0–5°C | 85% | <5% |
Direct Alkylation | 3,4-Methylenedioxybenzyl chloride, KI | Reflux | 78% | 15–20% |
Solvent polarity significantly impacts reaction kinetics and byproduct profiles. Polar aprotic solvents like DMF accelerate alkylation but may promote quaternary ammonium salt formation. In contrast, ethanol/water mixtures (4:1 v/v) optimize reductive amination, enhancing amine solubility while stabilizing the imine intermediate [4] [8]. Base selection is equally critical: triethylamine (TEA) in dichloromethane (DCM) facilitates rapid deprotonation but risks O-alkylation of the benzodioxole group. Diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) offers superior steric hindrance, reducing O-alkylation to <3% [4]. For hydrobromide salt formation, stoichiometric HBr in ethanol precipitates the product directly, avoiding residual solvents [1] [3].
Table 2: Solvent/Base Pair Performance
Solvent System | Base | Reaction Time (h) | Yield | Purity (Crude) |
---|---|---|---|---|
DMF | TEA | 2 | 82% | 88% |
THF | DIPEA | 3 | 80% | 94% |
Ethanol/H₂O | K₂CO₃ | 4 | 85% | 91% |
Recrystallization remains the industrial method of choice for this hydrobromide salt. Optimal solvents include ethanol-methanol (3:1 v/v), yielding needle-like crystals with 99.5% purity (HPLC) after two iterations. The process exploits differential solubility: the target compound’s solubility drops from 120 mg/mL at 60°C to 8 mg/mL at 4°C, while impurities remain soluble [1] [3]. Chromatographic purification (e.g., silica gel, ethyl acetate/hexane) is reserved for research-scale batches due to low throughput and 15–20% product loss. Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve residual benzylamine precursors but require acid-stable columns and solvent removal [4] [8].
Table 3: Purification Efficiency Analysis
Technique | Solvents/Stationary Phase | Purity (%) | Recovery | Scale Suitability |
---|---|---|---|---|
Recrystallization | Ethanol-methanol | 99.5 | 92% | Industrial |
Column Chromatography | Silica gel, EtOAc/hexane | 98.0 | 80% | Research |
Industrial production employs 500-L jacketed batch reactors with automated pH/temperature controls. Key parameters include:
Table 4: Batch Reactor Optimization Parameters
Parameter | Laboratory Scale | Industrial Scale | Impact on Yield |
---|---|---|---|
Temperature Gradient | 60°C → 4°C in 1 h | 60°C → 4°C in 4 h | +15% |
HBr Addition Rate | Bolus | Controlled (0.5 mL/min) | +8% |
Seeding | None | 0.1% (w/w) | +10% |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1